molecular formula C14H13BrN2O B6630007 2-bromo-3-methyl-N-(2-methylpyridin-4-yl)benzamide

2-bromo-3-methyl-N-(2-methylpyridin-4-yl)benzamide

Cat. No.: B6630007
M. Wt: 305.17 g/mol
InChI Key: OYYSCLBVWKBGDC-UHFFFAOYSA-N
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Description

2-bromo-3-methyl-N-(2-methylpyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a methyl group, and a pyridine ring attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-methyl-N-(2-methylpyridin-4-yl)benzamide typically involves the bromination of 3-methyl-N-(2-methylpyridin-4-yl)benzamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-methyl-N-(2-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridine ring.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of azides, thiols, or ethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dehalogenated or reduced pyridine derivatives.

Scientific Research Applications

2-bromo-3-methyl-N-(2-methylpyridin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-bromo-3-methyl-N-(2-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-3-methylpyridine: Shares the bromine and methyl groups but lacks the benzamide structure.

    3-methyl-N-(2-methylpyridin-4-yl)benzamide: Similar structure but without the bromine atom.

    2-bromo-N-methylbenzamide: Contains the bromine and benzamide groups but lacks the pyridine ring.

Uniqueness

2-bromo-3-methyl-N-(2-methylpyridin-4-yl)benzamide is unique due to the combination of the bromine atom, methyl group, and pyridine ring within the benzamide structure. This unique combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-3-methyl-N-(2-methylpyridin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-9-4-3-5-12(13(9)15)14(18)17-11-6-7-16-10(2)8-11/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYSCLBVWKBGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=NC=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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